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Compound of Interest

Compound Name: 4-(Piperazin-1-yl)pyridin-2-amine

CAS No.: 470442-95-6

Cat. No.: B1385900

Get Quote

Focus Agents: Vilazodone vs. Vortioxetine (vs. Trazodone as prototype)

Executive Summary: The Piperazine Advantage
While traditional SSRIs (e.g., fluoxetine, sertraline) rely on a single mechanism—blockade of

the Serotonin Transporter (SERT)—piperazine-based agents exploit the "privileged scaffold"

nature of the piperazine ring. This moiety allows for a dual-pharmacophore approach:

SERT Inhibition: High-affinity binding to the transporter.[1]

Receptor Modulation: Direct interaction with 5-HT receptor subtypes (5-HT1A, 5-HT2A, 5-

HT3, 5-HT7) via N-substitution on the piperazine ring.

This guide compares the two primary modern agents, Vilazodone (SPARI: Serotonin Partial

Agonist Reuptake Inhibitor) and Vortioxetine (Multimodal), against the historical prototype

Trazodone (SARI: Serotonin Antagonist and Reuptake Inhibitor).
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The clinical differentiation of these drugs is driven by their specific receptor affinity profiles (

) and functional potency (

).

Head-to-Head Binding Affinity Table ( in nM)
Lower numbers indicate higher affinity. Data pooled from FDA Pharmacologic Reviews and

PDSP Database.
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Target
Receptor

Vilazodone Vortioxetine Trazodone
Physiological

Implication

SERT

(Transporter)
0.1 nM 1.6 nM ~280 nM

Vilazodone is the

most potent

SERT inhibitor;

Trazodone is

weak (requires

high doses for

reuptake effect).

5-HT1A
2.1 nM (Partial

Agonist)
15 nM (Agonist)

82-118 nM

(Partial Agonist)

Vilazodone's

high affinity

drives its

"SPARI"

classification;

desensitizes

presynaptic

autoreceptors.

5-HT2A >10,000 nM >1,000 nM
14 nM

(Antagonist)

Trazodone's

primary

mechanism

(SARI); blockade

improves sleep

architecture but

limits

antidepressant

activation.

5-HT3 >1,000 nM
3.7 nM

(Antagonist)
>1,000 nM

Vortioxetine

specific;

blockade may

reduce nausea

and improve

cognitive

signaling

(glutamate

release).
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5-HT7 >1,000 nM
19 nM

(Antagonist)
406 nM

Vortioxetine

specific;

antagonism

linked to

circadian rhythm

regulation and

cognitive

enhancement.

Alpha-1

Adrenergic
>1,000 nM >1,000 nM

15 nM

(Antagonist)

Trazodone

specific; causes

orthostatic

hypotension and

sedation.

Functional Consequence Diagram
The following diagram illustrates how the piperazine scaffold enables "Multimodal" signaling in

Vortioxetine compared to the "Dual" action of Vilazodone.
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Caption: Comparative signaling pathways.[1][2] Vilazodone focuses on SERT/5-HT1A synergy,

while Vortioxetine recruits 5-HT3/7 antagonism for cognitive effects.

Pharmacokinetics & Metabolism
For drug development scientists, the metabolic stability and half-life determine dosing regimens

and drug-drug interaction (DDI) risks.
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Parameter Vilazodone Vortioxetine Trazodone

Half-Life (

)
~25 hours ~66 hours 5–9 hours (biphasic)

Bioavailability 72% (Food Required)
75% (Food

Independent)
65% (Food enhances)

Primary Enzyme CYP3A4 CYP2D6 CYP3A4

Active Metabolites None significant None significant
mCPP (active 5-HT2C

agonist)

Dosing Implication

Missed dose leads to

rapid drop in

occupancy.

"Forgiving" PK; steady

state takes ~2 weeks.

[3][4]

Requires BID/TID

dosing or ER

formulation.

Critical Insight: Vilazodone's requirement for food (increases AUC by ~50%) is a significant

compliance variable in clinical trials compared to Vortioxetine's food-independent absorption.

Experimental Protocols: Validating Multimodal
Activity
To verify the "SPARI" vs. "Multimodal" profiles in a lab setting, two distinct assays are required:

one for transporter inhibition and one for functional receptor activation.

Protocol A: High-Throughput SERT Inhibition Assay
Objective: Determine

for serotonin reuptake inhibition using human platelets or transfected HEK-293 cells.

Cell Preparation:

Use HEK-293 cells stably transfected with human SERT (hSERT).

Plate cells at

cells/well in 96-well plates coated with poly-D-lysine. Incubate overnight at 37°C.
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Compound Treatment:

Remove culture medium and wash with Krebs-Ringer-HEPES (KRH) buffer containing

0.1% BSA.

Add test compounds (Vilazodone/Vortioxetine) in serial dilutions (10 pM to 10

M). Incubate for 15 minutes at 37°C.

Uptake Initiation:

Add

-5-HT (final concentration 20 nM) to each well.

Incubate for exactly 10 minutes. Note: Time is critical to measure initial velocity (

).

Termination & Reading:

Aspirate buffer and rapidly wash cells 3x with ice-cold KRH buffer (stops transport).

Lyse cells with 1% SDS or NaOH.

Quantify radioactivity via liquid scintillation counting (LSC).

Data Analysis:

Calculate specific uptake (Total Uptake - Non-specific Uptake in presence of 10

M Paroxetine).

Fit data to sigmoidal dose-response curve to derive

.

Protocol B: Binding Assay (Functional Agonism)
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Objective: Distinguish between Agonist (Vortioxetine/Vilazodone at 5-HT1A) and Antagonist

activity.

Membrane Preparation:

Harvest CHO cells expressing recombinant human 5-HT1A receptors. Homogenize and

centrifuge to isolate membranes.

Assay Setup:

Incubate membranes (10

g protein) in assay buffer (20 mM HEPES, 10 mM

, 100 mM NaCl, pH 7.4) containing 10

M GDP.

Add test compound + 0.1 nM

.

Incubation:

Incubate for 60 minutes at 30°C.

Filtration:

Filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

Interpretation:

Agonist (e.g., 5-HT): Increases

binding >100% basal.

Partial Agonist (Vilazodone): Increases binding to ~50-80% of full agonist max.

Antagonist: No increase in binding; blocks 5-HT induced binding.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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